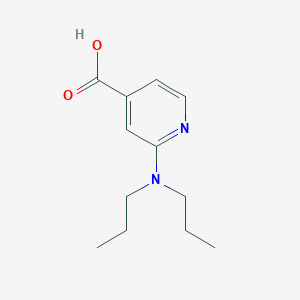

2-(ジプロピルアミノ)イソニコチン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Dipropylamino)isonicotinic acid is a chemical compound with the molecular formula C12H18N2O2 . It is a derivative of isonicotinic acid, which is an organic compound with a carboxylic acid substituent at the 4-position . The compound is also known as 2-(dipropylamino)pyridine-4-carboxylic acid .

Synthesis Analysis

A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .Molecular Structure Analysis

The molecular structure of 2-(Dipropylamino)isonicotinic acid includes a pyridine ring with a carboxylic acid group at the 4-position and a dipropylamino group at the 2-position . The compound has a molecular weight of 258.74 g/mol . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxylic group results in zigzag and linear molecular packing modes .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Dipropylamino)isonicotinic acid are not well-documented, it is known that isoniazid, a derivative of isonicotinic acid, induces a post-translational modification (PTM) of histones, lysine isonicotinylation (K inic), also called 4-picolinylation, in cells and mice .Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Dipropylamino)isonicotinic acid include a molecular weight of 258.74 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, rotatable bond count of 6, exact mass of 258.1135055 g/mol, monoisotopic mass of 258.1135055 g/mol, topological polar surface area of 53.4 Ų, heavy atom count of 17, and a formal charge of 0 .科学的研究の応用

植物病害抵抗性

2-(ジプロピルアミノ)イソニコチン酸の最も有望な用途の1つは、植物を病気から保護するために使用できる農業分野にあります . この化合物はエリシターとして作用し、植物の免疫システムを刺激し、最初の症状が現れる前から感染に抵抗性を持ちます . 植物の自然な防御を活性化するこの方法は、農業で最も急速に成長している有望な戦略の1つです .

植物免疫の合成誘導体

2-(ジプロピルアミノ)イソニコチン酸は、植物免疫の合成誘導体としても使用できます . 病原体に直接殺生物作用を示す従来の農薬とは異なり、合成化学誘導体は、植物の病原体侵入に対する内因性免疫を刺激またはプライミングします . このアプローチは、従来の農薬と比較して、より効果的かつ環境に優しいと考えられています .

化学反応における有機触媒

この化合物は、ワンポット4成分縮合反応における有機触媒として使用できます . この反応は、ピラノピラゾール系複素環化合物を合成するために使用されます 。これらの化合物は、生物活性があるため、医薬品化学の分野でさまざまな用途があります。

配位高分子の調製

2-(ジプロピルアミノ)イソニコチン酸は、銅(I)ハロゲン化物配位高分子を調製するための有機配位子として作用できます . 配位高分子は、ガス貯蔵、分離、触媒作用、発光など、さまざまな分野で潜在的な用途があります。

溶解度予測

関連する化合物であるイソニコチン酸の記述子は、さまざまな有機溶媒における分配係数と溶解度を予測するために使用できます . これは、2-(ジプロピルアミノ)イソニコチン酸にも適用できる可能性があり、その物理化学的特性の予測を支援します。

新規農薬の開発

植物免疫システム誘導体としての可能性から、2-(ジプロピルアミノ)イソニコチン酸は、新規農薬の開発に使用できます . これらの農薬は、害虫を直接殺すのではなく、植物自身の防御を強化することで、害虫の攻撃に対する抵抗性を高めます .

Safety and Hazards

While specific safety and hazard information for 2-(Dipropylamino)isonicotinic acid is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

作用機序

Target of Action

2-(Dipropylamino)isonicotinic acid is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, specifically M. tuberculosis, M. bovis, and M. kansasii . It is a highly specific agent, ineffective against other microorganisms . Therefore, the primary targets of 2-(Dipropylamino)isonicotinic acid are likely to be similar to those of isoniazid.

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase . Once activated, isoniazid inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . At therapeutic levels, isoniazid is bactericidal against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms . As a derivative of isoniazid, 2-(Dipropylamino)isonicotinic acid may share a similar mode of action.

Biochemical Pathways

Isoniazid interferes with the synthesis of mycolic acids, crucial components of the mycobacterial cell wall . This interference disrupts cell wall formation, leading to bacterial death .

Pharmacokinetics

Isoniazid and its metabolites, including isonicotinic acid, have been studied . Isoniazid is administered intravenously, and its metabolites are determined in urine . The overall model describing isoniazid and metabolite disposition consists of 12 compartments .

Result of Action

Based on its similarity to isoniazid, it can be inferred that the compound may have bactericidal effects against mycobacteria, particularly during periods of rapid growth .

Action Environment

The action, efficacy, and stability of 2-(Dipropylamino)isonicotinic acid may be influenced by various environmental factors. For instance, the pH and temperature can affect the solubility and stability of similar compounds . .

生化学分析

Biochemical Properties

2-(Dipropylamino)isonicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of nicotinic acid and isonicotinic acid . These interactions often involve binding to active sites or influencing the enzyme’s activity, thereby affecting the overall biochemical pathways.

Cellular Effects

2-(Dipropylamino)isonicotinic acid influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression . Additionally, it impacts cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

The molecular mechanism of 2-(Dipropylamino)isonicotinic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, 2-(Dipropylamino)isonicotinic acid can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dipropylamino)isonicotinic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of 2-(Dipropylamino)isonicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression . At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and potential toxicity to certain organs . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

2-(Dipropylamino)isonicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of nicotinic acid and isonicotinic acid . These interactions can affect metabolic flux and the levels of various metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall metabolic impact.

Transport and Distribution

The transport and distribution of 2-(Dipropylamino)isonicotinic acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The distribution pattern can affect its biochemical activity and overall efficacy.

Subcellular Localization

2-(Dipropylamino)isonicotinic acid exhibits specific subcellular localization, which can impact its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in various cellular processes.

特性

IUPAC Name |

2-(dipropylamino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-7-14(8-4-2)11-9-10(12(15)16)5-6-13-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZXWYXVYBSDDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=NC=CC(=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![N-[(2-Ethoxy-3-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B1321167.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![4-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321190.png)

![5-Methyl-2-[2-(oxan-2-yloxy)ethoxy]benzoic acid](/img/structure/B1321192.png)